

Application Notes and Protocols for MCA-AVLQSGFR-Lys(Dnp)-Lys-NH₂

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Compound of Interest

Compound Name: MCA-AVLQSGFR-Lys(Dnp)-Lys-NH₂

Cat. No.: B15552088

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MCA-AVLQSGFR-Lys(Dnp)-Lys-NH₂ is a highly sensitive fluorogenic peptide substrate designed for the real-time monitoring of protease activity, particularly the main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV and SARS-CoV-2.[1][2][3][4] The substrate's design is based on the principle of Förster Resonance Energy Transfer (FRET). It incorporates a fluorescent reporter, 7-methoxycoumarin (MCA), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the close proximity of the MCA and Dnp moieties results in the quenching of MCA's fluorescence. Upon enzymatic cleavage at the Gln-Ser bond, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity that can be monitored in real-time.[1][2][5] This property makes it an invaluable tool for high-throughput screening (HTS) of potential protease inhibitors.

The recognition sequence for cleavage, AVLQSGFR, is derived from the N-terminal autoprocessing site of SARS-CoV Mpro, ensuring high specificity for this enzyme.[1][2][5] Mpro plays a crucial role in the viral replication cycle by cleaving the viral polyproteins into functional proteins.[6] Therefore, the inhibition of Mpro is a key target for the development of antiviral therapeutics against coronaviruses.[6]

Data Presentation

Enzyme Inhibition Data

Compound	Target Enzyme	IC50 (μM)	Assay Conditions	Reference
IMB63-8G	SARS-CoV-2 Mpro	14.75 ± 8.74	Compounds (1.56 to 200 μM) pre-incubated with Mpro for 30 min at RT.	[7]
IMB84-8D	SARS-CoV-2 Mpro	67.69 ± 10.18	Compounds (1.56 to 200 μM) pre-incubated with Mpro for 30 min at RT.	[7]
IMB26-11E	SARS-CoV-2 Mpro	41.53 ± 4.01	Compounds (1.56 to 200 μM) pre-incubated with Mpro for 30 min at RT.	[7]
IMB96-2A	SARS-CoV-2 Mpro	44.43 ± 8.07	Compounds (1.56 to 200 μM) pre-incubated with Mpro for 30 min at RT.	[7]
GC-376	SARS-CoV-2 Mpro	5.13 ± 0.41	Positive control.	[7]
MR6-31-2	SARS-CoV-2 Mpro	EC50 of 1.8 μM (in vitro antiviral activity)	Not specified	[8]

Recommended Assay Conditions

Parameter	Recommended Value	Reference
Excitation Wavelength	320-328 nm	[4] [6] [8]
Emission Wavelength	405-420 nm	[4] [6] [8]
Substrate Concentration	20 μ M	[6] [8]
Enzyme Concentration	30 nM	[6]
Assay Buffer	50 mM Tris-HCl, pH 7.3, 1 mM EDTA	[6]
Incubation Temperature	30°C or Room Temperature	[7] [8]

Experimental Protocols

Protocol 1: SARS-CoV-2 Mpro Activity Assay

This protocol is designed to measure the enzymatic activity of SARS-CoV-2 Mpro using the fluorogenic substrate **MCA-AVLQSGFR-Lys(Dnp)-Lys-NH₂**.

Materials:

- Recombinant SARS-CoV-2 Mpro
- **MCA-AVLQSGFR-Lys(Dnp)-Lys-NH₂** substrate
- Assay Buffer: 50 mM Tris-HCl, pH 7.3, 1 mM EDTA
- DMSO (for dissolving substrate and compounds)
- Black, flat-bottom 96-well microplate
- Fluorescence microplate reader

Procedure:

- Prepare Substrate Stock Solution: Dissolve the **MCA-AVLQSGFR-Lys(Dnp)-Lys-NH₂** substrate in DMSO to a stock concentration of 10 mM. Store aliquots at -20°C.

- Prepare Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to a final concentration of 40 μM (this will be 20 μM in the final reaction volume).
- Prepare Enzyme Solution: Dilute the recombinant SARS-CoV-2 Mpro in Assay Buffer to a concentration of 60 nM (this will be 30 nM in the final reaction volume).
- Assay Setup:
 - Add 40 μL of Assay Buffer to the wells of the 96-well plate.
 - Add 40 μL of the 60 nM enzyme solution to the appropriate wells. For a negative control, add 40 μL of Assay Buffer instead of the enzyme solution.
 - Pre-incubate the plate at 30°C for 10 minutes.
- Initiate Reaction: Add 40 μL of the 40 μM working substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 120 μL .
- Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[6] Take readings every 35 seconds for 3.5 minutes.[6]
- Data Analysis: Calculate the initial reaction velocity (v_0) from the linear phase of the fluorescence increase over time.

Protocol 2: Screening of SARS-CoV-2 Mpro Inhibitors

This protocol provides a method for screening potential inhibitors of SARS-CoV-2 Mpro.

Materials:

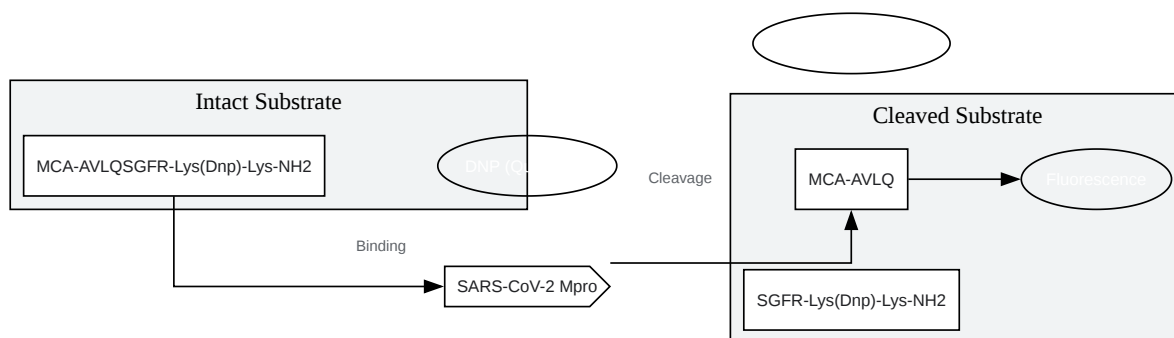
- Same as Protocol 1
- Test compounds dissolved in DMSO

Procedure:

- Prepare Reagents: Prepare the substrate and enzyme solutions as described in Protocol 1.

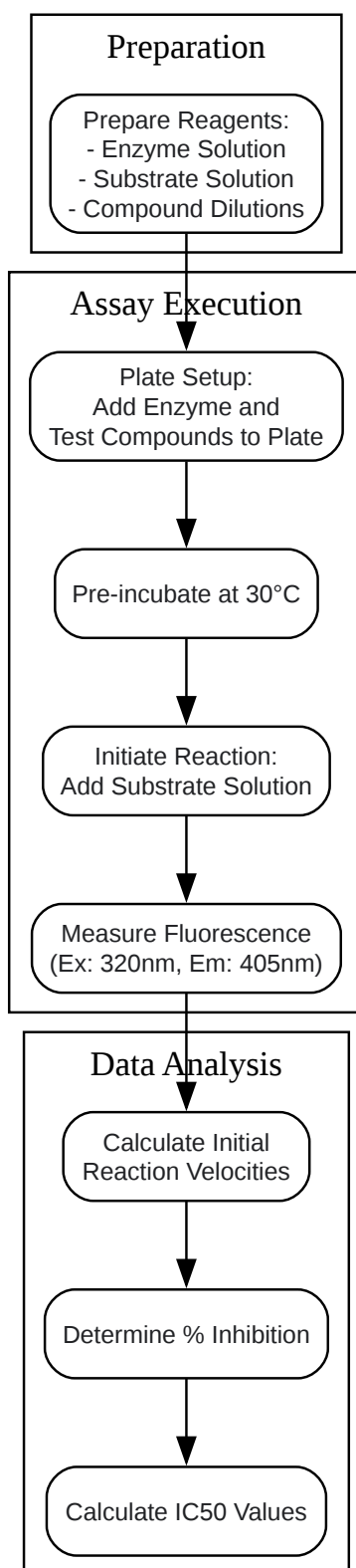
- **Prepare Compound Dilutions:** Prepare serial dilutions of the test compounds in Assay Buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
- **Assay Setup:**
 - Add 80 μ L of the 30 nM SARS-CoV-2 Mpro solution to the wells of a 96-well plate.
 - Add the serially diluted test compounds to the wells. For a positive control (no inhibition), add Assay Buffer with the same percentage of DMSO as the compound wells. For a negative control, add Assay Buffer without the enzyme.
 - Incubate the plate at 30°C for 10-30 minutes to allow the compounds to interact with the enzyme.[\[6\]](#)[\[7\]](#)
- **Initiate Reaction:** Add 40 μ L of the 40 μ M working substrate solution to each well.[\[6\]](#)
- **Fluorescence Measurement:** Measure the fluorescence intensity as described in Protocol 1.
- **Data Analysis:**
 - Calculate the initial reaction velocities for each compound concentration.
 - Determine the percentage of inhibition for each concentration relative to the positive control.
 - Plot the percentage of inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations



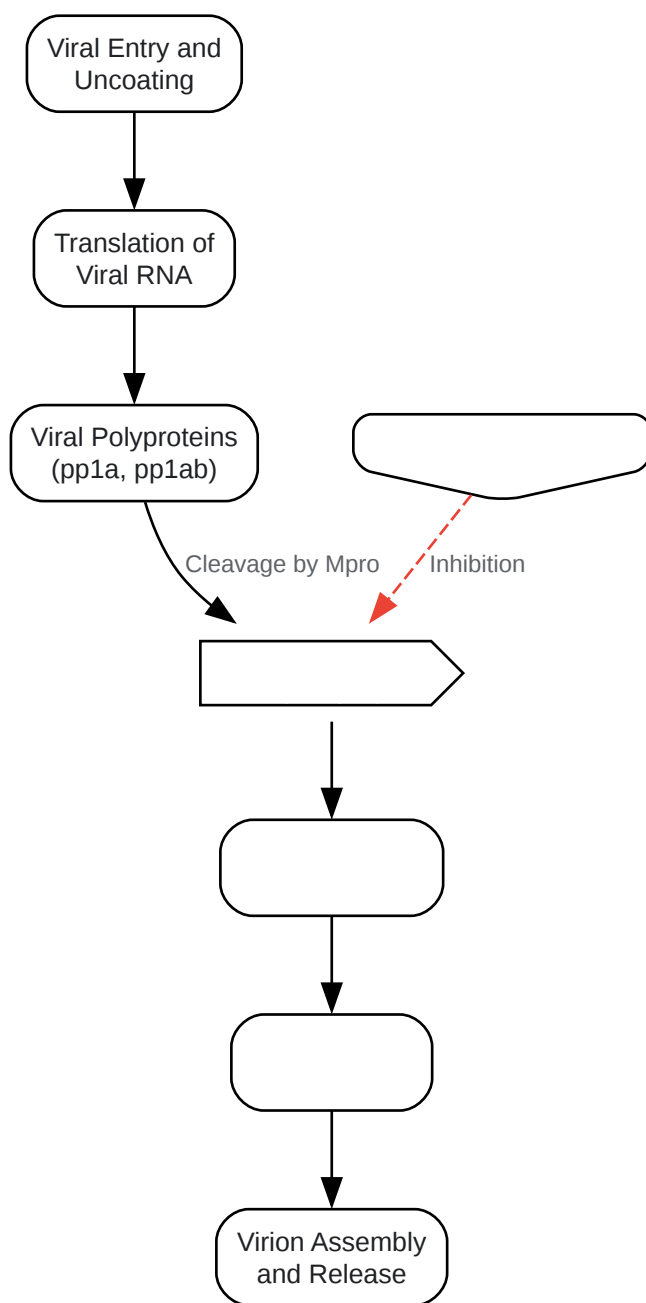
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Caption: FRET mechanism of **MCA-AVLQSGFR-Lys(Dnp)-Lys-NH₂** cleavage by SARS-CoV-2 Mpro.



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Caption: Workflow for SARS-CoV-2 Mpro inhibitor screening assay.



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Caption: Role of Mpro in the SARS-CoV-2 replication cycle and the point of inhibition.

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